7-nitro-6-(trifluoromethoxy)-1H-indazole
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Overview
Description
7-nitro-6-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a nitro group and a trifluoromethoxy group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-6-(trifluoromethoxy)-1H-indazole typically involves the nitration of a precursor compound. One common method involves the reaction of 6-(trifluoromethoxy)-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-nitro-6-(trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 7-amino-6-(trifluoromethoxy)-1H-indazole.
Reduction: The major product is 7-amino-6-(trifluoromethoxy)-1H-indazole.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield 7-nitro-6-(aminomethoxy)-1H-indazole.
Scientific Research Applications
7-nitro-6-(trifluoromethoxy)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 7-nitro-6-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds share the nitro group and have similar biological activities.
7-nitro-6-phenyl-1H-indazole: This compound is structurally similar but lacks the trifluoromethoxy group.
Uniqueness
7-nitro-6-(trifluoromethoxy)-1H-indazole is unique due to the presence of both the nitro and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4F3N3O3 |
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Molecular Weight |
247.13 g/mol |
IUPAC Name |
7-nitro-6-(trifluoromethoxy)-1H-indazole |
InChI |
InChI=1S/C8H4F3N3O3/c9-8(10,11)17-5-2-1-4-3-12-13-6(4)7(5)14(15)16/h1-3H,(H,12,13) |
InChI Key |
OHDYREJWNOVXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
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